
2-Aminopyrimidine-4-carbaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Aminopyrimidine-4-carbaldehyde and its derivatives often involves multistep reactions, including condensation and cyclization processes. For example, a novel synthesis approach for 2-aminopyrimidine derivatives utilizes the reaction of tert-butoxycarbonylguanidine with key intermediates, proving the compound's role as a versatile building block for the construction of complex molecular architectures (Ando & Terashima, 2010).
Molecular Structure Analysis
The molecular structure of 2-Aminopyrimidine-4-carbaldehyde allows for the formation of various hydrogen-bonded frameworks and sheet structures, as demonstrated by its crystalline forms. The electronic structure of the molecule is polarized, facilitating interactions that lead to the formation of three-dimensional frameworks or sheet-like structures through hydrogen bonding (Low et al., 2007).
Wissenschaftliche Forschungsanwendungen
VEGFR-2 Inhibition : Derivatives like 4-aminopyrimidine-5-carbaldehyde oximes have been found to be potent inhibitors of VEGFR-2, a key kinase in angiogenesis. This makes them valuable in studies related to cancer treatment and other diseases involving angiogenesis (Huang et al., 2011).
Dual Inhibitors of EGFR and ErbB-2 : Some 4-aminopyrimidine-5-carbaldehyde oximes are potent and selective dual inhibitors of both EGFR and ErbB-2 tyrosine kinases, which play a significant role in cell signaling pathways related to cancer (Xu et al., 2008).
Antimicrobial and Antioxidant Activities : Certain derivatives, such as 7-substituted pyrido[2,3-d]pyrimidines synthesized from 4-aminopyrimidine-5-carbaldehyde, have shown significant antimicrobial and antioxidant activities (Suresh et al., 2010).
QSAR Studies : QSAR (Quantitative Structure-Activity Relationship) studies have been conducted on 4-aminopyrimidine-5-carbaldehyde oxime derivatives to identify key features responsible for potent VEGFR-2 inhibitory activity, aiding in the design of more effective derivatives (Nekoei et al., 2015).
Condensation Reactions : Compounds like 2-, 3-aminopyridines and 2-aminopyrimidine undergo condensation with various heterocyclic carbaldehydes, forming either Schiff bases or aminals, which are useful in synthetic chemistry (Baikalova et al., 2002).
Synthesis of α-Aminophosphonates : 2-Cyclopropylpyrimidin-4-carbaldehyde derivatives have been utilized in the efficient synthesis of α-aminophosphonates, indicating their versatility in synthetic organic chemistry (Reddy et al., 2014).
Synthesis of Structurally Diverse Compounds : These derivatives have been used to synthesize various structurally diverse compounds, demonstrating their utility in creating a wide range of biologically active molecules (Rajawat et al., 2014).
Zukünftige Richtungen
The future directions for research on 2-Aminopyrimidine-4-carbaldehyde could involve further exploration of its potential as a bioactive ligand and its use in the development of pharmaceutical products . Additionally, more research could be conducted to better understand its synthesis, chemical reactions, and mechanism of action .
Eigenschaften
IUPAC Name |
2-aminopyrimidine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c6-5-7-2-1-4(3-9)8-5/h1-3H,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGUYYUCZSRMCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591174 | |
| Record name | 2-Aminopyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminopyrimidine-4-carbaldehyde | |
CAS RN |
165807-06-7 | |
| Record name | 2-Amino-4-pyrimidinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165807-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminopyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

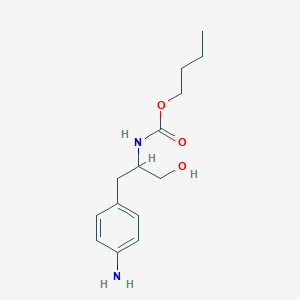
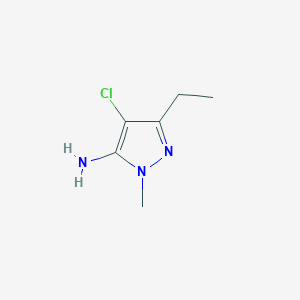
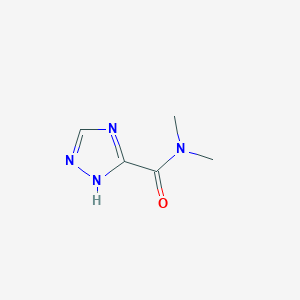

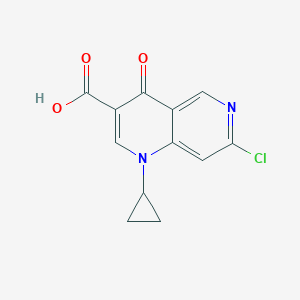

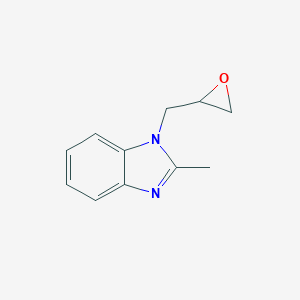

![(3aS,4S,6aR)-4-(Hydroxymethyl)-3,3a,4,6a-tetrahydro-6H-furo[3,4-c]pyrazol-6-one](/img/structure/B69359.png)
![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B69364.png)
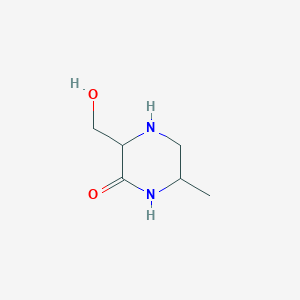

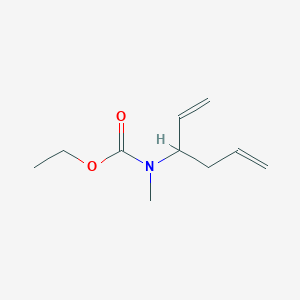
![2-[4-(Trifluoromethoxy)phenoxy]propanoic acid](/img/structure/B69374.png)